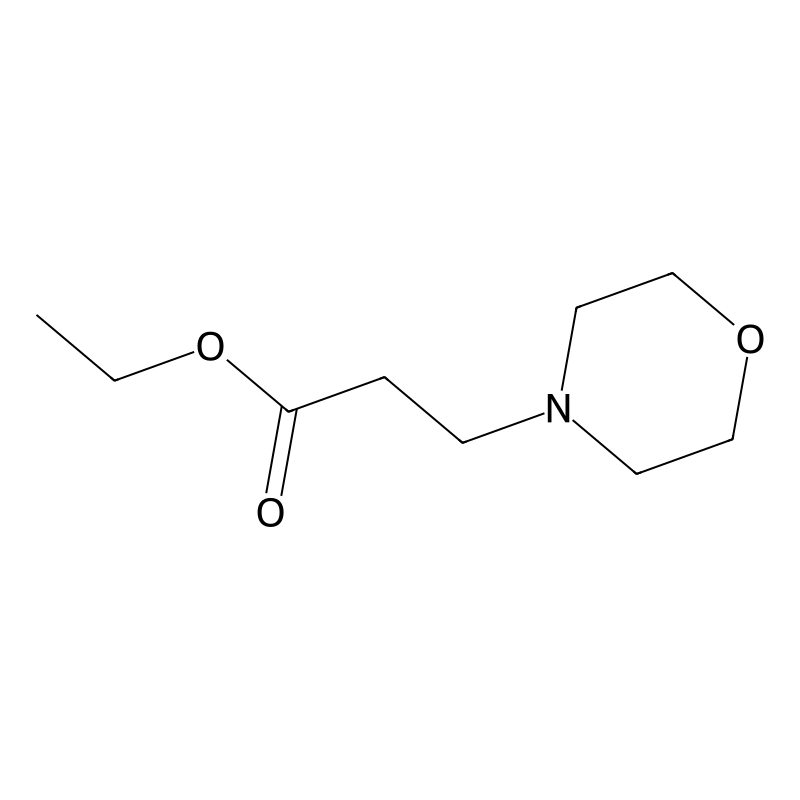

Ethyl 4-morpholinepropionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Liquid Chromatography (HPLC) Analysis:

Scientific Field: Analytical chemistry and biochemistry.

Summary: Ethyl 4-morpholinepropionate can be analyzed using reverse-phase high-performance liquid chromatography (HPLC). Researchers use it as a reference compound or to study its behavior in complex mixtures.

Methods of Application: HPLC separation with acetonitrile-water-phosphoric acid mobile phase (or formic acid for mass spectrometry compatibility).

Results: Accurate quantification and identification of the compound in various samples.

Ethyl 4-morpholinepropionate is a chemical compound with the molecular formula . It features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom, and is linked to a propionate group through an ethyl ester. This compound is notable for its diverse applications in synthetic chemistry and medicinal research due to its unique structural characteristics.

Molecular Structure Analysis

The molecular structure consists of:

- Carbon atoms: 9

- Hydrogen atoms: 17

- Nitrogen atom: 1

- Oxygen atoms: 3

This configuration contributes to its reactivity and potential biological activity, making it a significant subject of study in various fields.

Currently, there is no documented information on the specific mechanism of action of ethyl 4-morpholinepropionate in biological systems. This is likely due to the limited research on this compound.

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to proper chemical waste disposal procedures.

- Ester Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield the corresponding carboxylic acid and alcohol. The mechanism involves the nucleophilic attack of water or hydroxide on the carbonyl carbon, forming a tetrahedral intermediate before regenerating the carbonyl group and releasing the leaving group .

- Aminolysis: This compound can react with amines to form amides, a process known as aminolysis. This reaction follows a similar mechanism to ester hydrolysis but results in different products .

- Multicomponent Reactions: Ethyl 4-morpholinepropionate can serve as a reactant in multicomponent reactions, leading to complex molecular architectures that are valuable in medicinal chemistry .

Research indicates that morpholine derivatives, including ethyl 4-morpholinepropionate, exhibit significant biological activities. Notably:

- Antimicrobial Properties: Studies have shown that derivatives of this compound possess antimicrobial activity, making them potential candidates for developing new antibiotics.

- Anti-tuberculosis Activity: Certain derivatives have demonstrated efficacy against tuberculosis, highlighting their therapeutic potential in treating infectious diseases.

These biological activities are attributed to the compound's ability to interact with various biomolecules and influence cellular processes.

The synthesis of ethyl 4-morpholinepropionate can be achieved through several methods:

- Esterification: The most common approach involves the reaction of morpholine with propionic acid or its derivatives in the presence of an acid catalyst.

- Multicomponent Reactions: Innovative synthetic strategies utilize multicomponent reactions where ethyl 4-morpholinepropionate is formed alongside other reactants, enhancing efficiency and yield .

- Wittig Reaction: This method involves using phosphonium ylide intermediates to construct the desired structure through a series of steps that include nucleophilic addition and elimination reactions.

These methods are crucial for producing this compound on both laboratory and industrial scales.

Ethyl 4-morpholinepropionate finds applications across various domains:

- Synthetic Chemistry: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Medicinal Chemistry: Its derivatives are explored for their potential therapeutic effects against various diseases, including cancer and bacterial infections.

- Material Science: The compound contributes to developing ionic liquids and other materials with specific physicochemical properties.

These applications underscore its versatility and importance in scientific research.

Ethyl 4-morpholinepropionate has been studied for its interactions with biological molecules:

- Enzyme Interactions: The compound can modulate enzyme activities involved in metabolic pathways, potentially influencing drug metabolism and efficacy.

- Cellular Effects: It affects cell signaling pathways and gene expression, contributing to its biological activity .

Understanding these interactions is essential for evaluating its safety and efficacy in therapeutic applications.

Several compounds share structural similarities with ethyl 4-morpholinepropionate. Notable examples include:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl methylphenylglycidate | C12H14O3 | Contains both ester and epoxide functionalities |

| Morpholine | C4H9NO | Basic structure without propionic acid moiety |

| Propionic acid | C3H6O2 | Simple carboxylic acid, lacks nitrogen |

Uniqueness of Ethyl 4-Morpholinepropionate

Ethyl 4-morpholinepropionate is unique due to its combination of a morpholine ring with an ester functional group. This configuration enhances its reactivity compared to simpler esters or amines. Its specific biological activities also distinguish it from other similar compounds, making it a valuable target for further research and application development.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant